N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide
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Overview
Description
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a chemical compound with a unique structure that combines a chromen-2-yl core with a benzamide group
Scientific Research Applications
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown promising activity against various cancer cell lines, including breast and lung cancer cells[][3].
Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.
Drug Development: The compound is explored as a lead compound for the development of new drugs targeting specific molecular pathways.
Mechanism of Action
Target of Action
The primary targets of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of This compound Tmp-containing compounds have been reported to effectively inhibit their targets, leading to various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Tmp-containing compounds have been associated with a wide range of bioactivities, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties and bioavailability of This compound Natural products like this compound often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
The molecular and cellular effects of This compound Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The efficacy of similar compounds can be influenced by various factors, including the biological environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide, like other TMP-bearing compounds, has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . The nature of these interactions is typically inhibitory, leading to a decrease in the biological activity of these targets .
Cellular Effects
In terms of cellular effects, this compound has been found to have notable anti-cancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to inhibition of tubulin polymerization .
Preparation Methods
The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the chromen-2-yl intermediate.
Chemical Reactions Analysis
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Comparison with Similar Compounds
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can be compared with other similar compounds, such as:
3,4,5-Trimethoxycinnamamide: This compound also contains the 3,4,5-trimethoxyphenyl group and has shown anticancer activity.
2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound has a similar chromen-2-yl core and is studied for its biological activities.
Properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHQMXACRRRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.